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Compound of Interest

Compound Name: Ethyl 2-aminoisonicotinate

Cat. No.: B076661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
aminoisonicotinate (CAS No. 13362-30-6), a key intermediate in pharmaceutical synthesis.
Due to the limited availability of published experimental spectra, this document presents
predicted spectroscopic data based on computational models, alongside detailed experimental
protocols for obtaining such data. This guide is intended to serve as a valuable resource for the
identification, characterization, and quality control of this compound in a research and
development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Ethyl 2-aminoisonicotinate. These predictions are
generated using established computational algorithms and provide expected values for spectral
analysis.

Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.9 d 1H H-6
~6.8 s 1H H-3
~6.6 d 1H H-5
~4.8 (variable) brs 2H -NH:z
4.35 q 2H -O-CH2-CHs
1.38 t 3H -O-CH2-CHs

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted spectra
are generated based on computational models and may vary from experimental results.

Predicted **C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~166.5 C=0

~158.0 C-2

~150.0 C-6

~142.0 c-4

~110.0 C-5

~108.0 C-3

~61.0 -O-CH2-CHs
~14.5 -O-CH2-CHs

Note: Predicted spectra are generated based on computational models and may vary from
experimental results.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric &

3450 - 3300 Medium _

symmetric)
3100 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (aliphatic)
~1715 Strong C=0 stretch (ester)
~1620 Strong N-H bend (scissoring)

) C=C and C=N stretch

1600 - 1450 Medium o

(aromatic ring)
~1250 Strong C-O stretch (ester)
~1100 Medium C-N stretch

Note: Predicted characteristic absorption bands. Actual peak positions and intensities may vary
based on the sample preparation method.

Predicted Mass Spectrometry (MS) Data

miz Relative Intensity (%) Proposed Fragment lon
166 High [M]* (Molecular lon)

138 Moderate [M - C2H4]*

121 High [M - OCH2CHs]*

93 Moderate [M - COOCH2CHs]*

Note: Predicted fragmentation pattern under electron ionization (El). The relative intensities are
estimations based on fragment stability.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters and sample preparation may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

» Dissolve approximately 5-10 mg of Ethyl 2-aminoisonicotinate in 0.6-0.7 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

» Transfer the solution to a 5 mm NMR tube.

2.1.2. 'H NMR Acquisition

o Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to achieve homogeneity.

e Acquire the spectrum using a standard single-pulse experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

e Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

2.1.3. 3C NMR Acquisition
e Use the same sample prepared for tH NMR.
e Acquire the spectrum using a standard proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180
ppm).

o Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which will depend
on the sample concentration.

2.1.4. Data Processing
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the TMS signal (*H and *3C) or the residual solvent peak.

Integrate the signals in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

e Grind 1-2 mg of Ethyl 2-aminoisonicotinate with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place the mixture into a pellet die.
o Apply pressure using a hydraulic press to form a transparent or translucent pellet.

2.2.2. Data Acquisition

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™1).

Accumulate a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation
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o Dissolve a small amount of Ethyl 2-aminoisonicotinate in a suitable volatile solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

» Further dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.

2.3.2. Data Acquisition (Electron lonization - Gas Chromatography-Mass Spectrometry, EI-GC-
MS)

o Chromatographic Separation:
o Injector: Split/splitless, set to a temperature of ~250°C.

o Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 um film
thickness).

o Carrier Gas: Helium at a constant flow rate.

o Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes,
then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

e Mass Spectrometry:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.
o Scan Range: m/z 40-400.

2.3.3. Data Analysis

Identify the peak corresponding to Ethyl 2-aminoisonicotinate in the total ion
chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways based on the observed ions.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like Ethyl 2-aminoisonicotinate.
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A logical workflow for the spectroscopic analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-aminoisonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076661#spectroscopic-data-nmr-ir-mass-for-ethyl-2-
aminoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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